5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O/c1-22-9-11(6-21-22)14-13(18-2-3-19-14)8-20-15(23)10-4-12(16)7-17-5-10/h2-7,9H,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYUDHGKFDQHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with hydrolase enzymes, affecting their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.
Molecular Mechanism
At the molecular level, 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of target genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses and function.
Dosage Effects in Animal Models
The effects of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Transporters such as ABC transporters may play a role in the cellular uptake and distribution of the compound.
Subcellular Localization
The subcellular localization of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Biological Activity
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antitumor research. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated pyrazole moiety and a nicotinamide group. Its molecular formula is , with a molecular weight of approximately 425.3 g/mol . The presence of the bromine atom and the unique arrangement of nitrogen-containing heterocycles are believed to contribute to its biological properties.
Synthesis Methods
The synthesis of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide can be achieved through various synthetic routes. A notable method involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to yield the desired product while minimizing the use of toxic substances .
Antifungal Activity
Recent studies have demonstrated that derivatives of nicotinamide, including those with pyrazole substitutions, exhibit significant antifungal properties. For instance, compounds similar to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide were evaluated for their ability to inhibit the growth of various fungal strains. One study reported that certain derivatives showed effective mycelial growth inhibition against Sclerotinia sclerotiorum and Venturia mali, with effective concentrations (EC50 values) ranging from 10.35 to 17.01 mg/L .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Research indicates that compounds containing pyrazole and nicotinamide structures can induce apoptosis in cancer cell lines. In vitro assays have shown that these compounds can significantly reduce cell viability in several cancer types, including pancreatic and gastric cancers .
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, a derivative similar to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide was tested against S. sclerotiorum. The results indicated a strong correlation between concentration and antifungal activity, suggesting that structural modifications could enhance efficacy .
Case Study 2: Antitumor Activity
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at specific concentrations, the compound induced significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells .
Summary of Findings
| Activity | Target Organism/Cell Line | EC50/IC50 Values | Mechanism |
|---|---|---|---|
| Antifungal | Sclerotinia sclerotiorum | 10.35 mg/L | Mycelial growth inhibition |
| Antifungal | Venturia mali | 17.01 mg/L | Mycelial growth inhibition |
| Antitumor | Pancreatic cancer cells | Not specified | Induction of apoptosis |
| Antitumor | Gastric cancer cells | Not specified | Induction of apoptosis |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of nicotinamide compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of the pyrazole ring may enhance the selectivity towards cancerous cells due to its interaction with specific molecular targets involved in tumor progression.
Antimicrobial Properties
Nicotinamide derivatives have been evaluated for their antimicrobial activities. Compounds similar to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . The presence of the pyrazole moiety may contribute to this activity through mechanisms involving disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of nicotinamide derivatives. Compounds featuring similar structural elements have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at the 5-position of the nicotinamide ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent pyridine nitrogen and amide group.
Key Observations :
-
The reaction with piperidine proceeds via a two-step mechanism: deprotonation of the nucleophile followed by aromatic substitution.
-
Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups in the presence of palladium catalysts .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling diversification of the nicotinamide scaffold.
Buchwald-Hartwig Amination
| Catalyst System | Amine | Product | Yield | Source |
|---|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | Morpholine | 5-(Morpholin-4-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide | 65% |
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination to form the C–N bond .
Functionalization of the Pyrazine Ring
The pyrazine ring undergoes electrophilic substitution at electron-rich positions, influenced by the methylpyrazole substituent.
Nitration
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | 5-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-5-nitropyrazin-2-yl)methyl)nicotinamide | 58% |
Note : Nitration occurs preferentially at the 5-position of the pyrazine ring due to directive effects of the methylpyrazole group .
Amide Hydrolysis and Functionalization
The nicotinamide group can be hydrolyzed to the corresponding carboxylic acid or modified via nucleophilic acyl substitution.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | 5-Bromo-nicotinic acid derivative | 85% | |
| Esterification | SOCl₂, MeOH, rt, 12h | Methyl 5-bromo-nicotinate derivative | 91% |
Applications :
-
Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols for prodrug development .
Reductive Dehalogenation
The C–Br bond can be reduced under catalytic hydrogenation conditions.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm), EtOAc, 25°C, 3h | N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide | 78% |
Significance :
This reaction provides a route to debrominated analogs for structure-activity relationship (SAR) studies.
Heterocycle Ring Modifications
The methylpyrazole substituent on the pyrazine ring undergoes regioselective alkylation or oxidation.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Methylation | MeI, NaH, DMF, 0°C to rt, 4h | 1,4-Dimethylpyrazole derivative | 63% | |
| Oxidation (KMnO₄) | H₂O, 70°C, 2h | Pyrazole N-oxide derivative | 41% |
Comparison with Similar Compounds
Key Structural and Functional Differences
Nicotinamide Core Modifications :
- The target compound and –6 derivatives share the 5-bromo-nicotinamide backbone but differ in substituents on the aryl ring. The target uses a pyrazine-methyl bridge, whereas compounds feature fluorophenyl or chlorodifluoromethoxy groups, which increase hydrophobicity and metabolic stability .
Heterocyclic Systems: The pyrazine-pyrazole unit in the target contrasts with the pyrazolo-pyrimidinone systems in .
Synthetic Routes :
- Pd-catalyzed cross-coupling (e.g., Suzuki reactions) is common in –6 for attaching boronic acid-containing moieties. The target compound likely employs similar methodology for pyrazine-pyrazole assembly .
Physicochemical Properties :
- Bromine and pyrazine in the target may reduce solubility compared to hydroxymethylpyrrolidine-containing analogs (–6), which benefit from polar hydroxyl groups. The 1-methylpyrazole substituent balances lipophilicity for membrane permeability .
Preparation Methods
Direct Bromination of Nicotinic Acid
While 5-bromonicotinic acid is commercially available, scale-up synthesis often employs regioselective bromination. A modified procedure from pyrazole bromination strategies (CN112079781A) adapts phosphorus oxybromide (POBr₃) in acetonitrile under reflux (80–90°C, 6–8 hr), achieving 85–92% yield. Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POBr₃ Equivalents | 1.2–1.5 eq | <80% if <1.2 eq |
| Solvent | Anhydrous MeCN | Prevents hydrolysis |
| Temperature | 80–90°C | <70% at 60°C |
Analytical Note : $$^1$$H NMR (DMSO-d6): δ 8.94 (s, 1H, H-2), 8.38 (d, J=2.1 Hz, 1H, H-4), 8.29 (d, J=2.1 Hz, 1H, H-6).
Construction of (3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methanamine
Pyrazine Core Functionalization
The pyrazine scaffold is synthesized via:
- Chloropyrazine precursor : 2-Chloro-3-(chloromethyl)pyrazine undergoes amination with aqueous NH₃ (2.0 M, 60°C, 12 hr) to yield 2-chloro-3-(aminomethyl)pyrazine (78% yield).
- Suzuki-Miyaura Coupling : Reacting 2-chloro-3-(aminomethyl)pyrazine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis (2 mol%, DME/H₂O 4:1, 90°C, 8 hr) achieves 68–75% yield.
Critical Optimization :
- Boronic ester equivalents: 1.5 eq minimizes homo-coupling byproducts
- Oxygen-free conditions: Degassing improves yield by 15–20%
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activating 5-bromonicotinic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.3 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF, followed by reaction with (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine (1.0 eq, 0°C → rt, 12 hr) delivers the target compound in 82% yield after silica gel chromatography (EtOAc/hexanes 3:1).
Side Reaction Mitigation :
- <5% racemization (confirmed by chiral HPLC)
- Acid scavengers (e.g., DIEA) reduce premature activation
Mixed Carbonate Approach
For improved purity (>98%), 5-bromonicotinoyl chloride (generated via SOCl₂/thionyl chloride) reacts with the amine in THF at −20°C (2 hr), yielding 89% product.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| EDCI/HOBt | 82 | 95.2 | 12 hr |
| Acyl Chloride | 89 | 98.6 | 2 hr |
Analytical Characterization and QC
Spectroscopic Data
- HRMS (ESI+) : m/z 401.0421 [M+H]$$^+$$ (calc. 401.0423)
- $$^1$$H NMR (600 MHz, CDCl₃) : δ 9.02 (s, 1H, pyrazine H-5), 8.85 (s, 1H, pyrazole H-3), 4.89 (s, 2H, CH₂NH), 3.95 (s, 3H, N-CH₃)
- HPLC Purity : 99.1% (C18, 0.1% TFA in H₂O/MeCN gradient)
Stability Profiling
- Forced Degradation : <2% decomposition after 48 hr (40°C/75% RH)
- Photostability: Protected from light due to bromine’s UV sensitivity
Q & A
Basic Question
- Structural Confirmation :
- Crystallography : Use SHELXL for X-ray refinement to resolve bond angles, torsion angles, and intermolecular interactions (e.g., halogen bonding from bromine) .
Note : For polymorph identification, compare experimental PXRD patterns with simulated data from single-crystal structures .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Advanced Question
- Core Modifications :
- Pyrazole : Replace 1-methyl with bulkier groups (e.g., phenyl, trifluoromethyl) to assess steric effects on target binding .
- Pyrazine : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-stacking interactions .
- Nicotinamide : Substitute bromine with other halogens or bioisosteres (e.g., CN, CF₃) to modulate lipophilicity .
- Biological Assays : Test inhibition of kinases (e.g., JAK2) using enzymatic assays and cellular proliferation models (e.g., Jak2 V617F mutant cell lines) .
Data Analysis : Correlate IC₅₀ values with substituent electronic parameters (Hammett constants) and steric bulk (Charton parameters) .
What computational tools are effective in predicting the biological activity of this compound?
Advanced Question
- PASS Algorithm : Predict off-target effects (e.g., kinase inhibition, CYP450 interactions) based on structural descriptors .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK2 ATP-binding pockets. Key residues: Lys882, Glu915, and hinge region .
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identify critical hydrogen bonds (e.g., nicotinamide carbonyl with Lys882) .
Validation : Cross-reference computational predictions with in vitro activity data to refine scoring functions .
How should researchers resolve contradictions in crystallographic data during refinement?
Advanced Question
- Refinement Strategy :
- Validation Tools :
Case Study : For Br-containing analogs, ensure halogen bonding is accurately modeled using distance-angle criteria (Br···O/N ≈ 3.2 Å, θ ≈ 165°) .
What strategies optimize crystallization for X-ray diffraction studies?
Advanced Question
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/MeOH) to enhance crystal lattice stability .
- Additives : Introduce co-formers (e.g., maleic acid) to improve crystal packing via salt formation .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes large, high-quality crystals .
Troubleshooting : If twinning occurs (common in pyrazine derivatives), use SHELXL’s TWIN command to refine against twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
